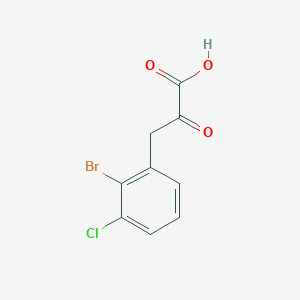
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, a dimethylbutyl chain, and a pyrazole ring, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
The synthesis of 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl and dimethylbutyl groups. Common reagents used in these reactions include boronic acids, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the boronic acid group, potentially converting it into other functional groups.
Substitution: The trifluoromethyl and dimethylbutyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain active site serine or threonine residues. The trifluoromethyl and dimethylbutyl groups contribute to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets.
Comparaison Avec Des Composés Similaires
Compared to other boronic acids, 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)-pyrazole-3-boronic Acid stands out due to its trifluoromethyl and dimethylbutyl groups, which impart unique chemical and physical properties. Similar compounds include:
Phenylboronic Acid: Lacks the trifluoromethyl and dimethylbutyl groups, resulting in different reactivity and applications.
4,4,4-Trifluoro-2,2-dimethyl-1-butanol: Shares the trifluoromethyl and dimethylbutyl groups but lacks the pyrazole ring and boronic acid functionality.
Pyrazole-3-boronic Acid: Contains the pyrazole ring and boronic acid group but lacks the trifluoromethyl and dimethylbutyl groups.
Propriétés
Formule moléculaire |
C9H14BF3N2O2 |
|---|---|
Poids moléculaire |
250.03 g/mol |
Nom IUPAC |
[1-(4,4,4-trifluoro-2,2-dimethylbutyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C9H14BF3N2O2/c1-8(2,5-9(11,12)13)6-15-4-3-7(14-15)10(16)17/h3-4,16-17H,5-6H2,1-2H3 |
Clé InChI |
LCTFVFDGCGZVGP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN(C=C1)CC(C)(C)CC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




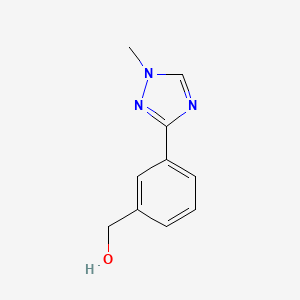
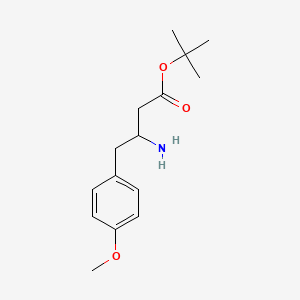


![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
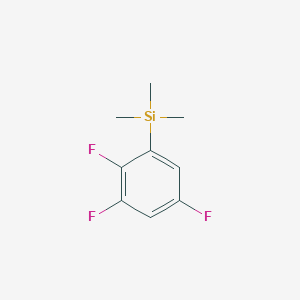
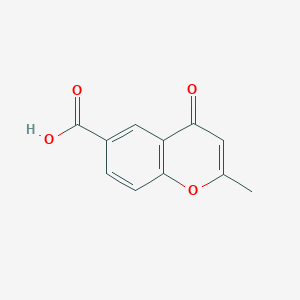
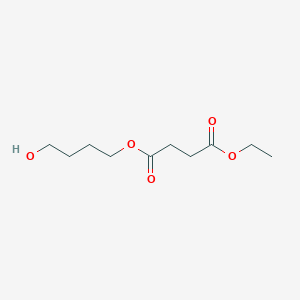
![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
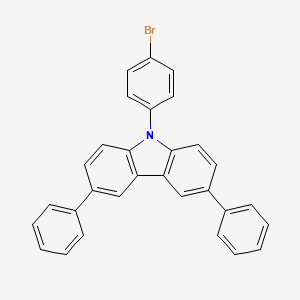
![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)
